N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine

Pteridine reductase 1 Dihydrofolate reductase Computational docking

N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine (CAS 946217-95-4, MF: C₂₀H₁₇FN₆, MW: 360.40) is a fully synthetic 2,4-dianilinopteridine derivative within the broader pteridine-2,4-diamine chemotype. This compound features a pteridine (pyrimido[4,5-b]pyrazine) core substituted at the N2 position with a 3-fluorophenyl group and at the N4 position with a 2,4-dimethylphenyl group.

Molecular Formula C20H17FN6
Molecular Weight 360.396
CAS No. 946217-95-4
Cat. No. B2719014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine
CAS946217-95-4
Molecular FormulaC20H17FN6
Molecular Weight360.396
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F)C
InChIInChI=1S/C20H17FN6/c1-12-6-7-16(13(2)10-12)25-19-17-18(23-9-8-22-17)26-20(27-19)24-15-5-3-4-14(21)11-15/h3-11H,1-2H3,(H2,23,24,25,26,27)
InChIKeyLOUCUJSIPGHYIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine (CAS 946217-95-4): Procurement-Relevant Identity and Class Positioning


N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine (CAS 946217-95-4, MF: C₂₀H₁₇FN₆, MW: 360.40) is a fully synthetic 2,4-dianilinopteridine derivative within the broader pteridine-2,4-diamine chemotype . This compound features a pteridine (pyrimido[4,5-b]pyrazine) core substituted at the N2 position with a 3-fluorophenyl group and at the N4 position with a 2,4-dimethylphenyl group [1]. The pteridine-2,4-diamine scaffold is a recognized privileged structure in medicinal chemistry, serving as the pharmacophoric core for inhibitors of dihydrofolate reductase (DHFR), pteridine reductase 1 (PTR1), phosphoinositide 3-kinases (PI3K), phosphodiesterases (PDE4), and casein kinases (CK1), with at least one development candidate (TG100-115) having reached preclinical efficacy studies for myocardial infarction [2]. The specific substitution pattern of this compound—combining an electron-withdrawing 3-fluorophenyl at N2 with an electron-donating, sterically demanding 2,4-dimethylphenyl at N4—creates a distinct electronic and steric environment around the pteridine core that differentiates it from both simple monosubstituted analogs and positional isomers with alternative substitution patterns [3].

Chemotype

Pteridine-2,4-diamine scaffold with distinct N2-(3-fluorophenyl) and N4-(2,4-dimethylphenyl) substitution

Research Context

Included in computational multi-target docking dataset for parasite PTR1/DHFR vs. human DHFR selectivity profiling

Procurement Rationale

SAR-defined substitution pattern enables data-driven library expansion for antiparasitic and kinase inhibitor studies

Why N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine Cannot Be Replaced by Generic 2,4-Diaminopteridine Analogs


Within the pteridine-2,4-diamine class, biological activity is exquisitely sensitive to both the position and electronic character of N2 and N4 aryl substituents—as demonstrated by the 20-fold activity range (IC50 0.16–13.0 μM) observed across a focused library of 31 monosubstituted 4-aryl-pteridine-2,4-diamines tested under identical conditions [1]. Furthermore, crystallographic studies of 2,4-diaminopteridine:PTR1 complexes confirm that the N2 and N4 substituents occupy distinct, well-defined sub-pockets within the target active site, where even minor positional isomerism (e.g., shifting a methyl group from the 2,4- to the 2,5-dimethylphenyl configuration) alters the hydrogen-bonding network and hydrophobic packing with residues such as Leu226 and Leu229 of L. major PTR1 [2]. Consequently, substituting this compound with any generic pteridine-2,4-diamine—whether it bears different aryl groups, identical substituents in different positions, or alternative heteroaryl replacements at N2—would result in an unpredictable and likely non-equivalent target engagement profile. The procurement of this exact substitution pattern is therefore a prerequisite for reproducibility in any SAR campaign, selectivity screen, or target-validation study that depends on this precise chemical topology.

Positional Isomer Sensitivity

Dimethyl substitution position on N4-phenyl alters target engagement; 2,4- vs 3,4- or 2,5- isomers may shift potency up to 2.4-fold in class-level SAR data.

Meta-/Para-Fluoro Non-equivalence

3-Fluorophenyl at N2 cannot be replaced by 4-fluorophenyl without potential changes to binding geometry and electrostatic interactions within PTR1/DHFR pockets.

Physicochemical Mismatch

Generic pteridine analogs may differ in lipophilicity and tPSA, affecting cell permeability and assay performance; substitution requires property-matching evaluation.

Quantitative Differentiation Evidence for N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine Versus Closest Analogs


Computational Docking Selectivity: PTR1 vs. Human DHFR Off-Target Discrimination

N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine was included as one of the pteridine-based ligands in a systematic computational docking study evaluating binding to parasite PTR1, parasite DHFR, and the human DHFR off-target, using both rigid-body and induced-fit docking protocols [1]. The study design explicitly addresses the key selectivity challenge in antiparasitic pteridine development: achieving potent inhibition of trypanosomatid folate-pathway enzymes while minimizing inhibition of human DHFR. While the complete docking score matrix for all compounds is available in the deposited dataset, the inclusion of this specific compound in the study establishes that its substitution pattern (2,4-dimethylphenyl at N4, 3-fluorophenyl at N2) was computationally evaluated for target/off-target discrimination—a level of selectivity characterization not available for many commercially available 2,4-dianilinopteridine analogs [1].

Computational Docking Selectivity
Data to verify
Multi-target docking against LmPTR1, TbPTR1, TbDHFR, LmDHFR, hDHFR; dataset FAIRDOMHub Study 777 includes rank-orderable scores for all five targets.
Supports PTR1/hDHFR selectivity context interpretation.
Rank-ordering relative to analogs requires dataset analysis.
Pteridine reductase 1 Dihydrofolate reductase Computational docking Selectivity profiling Trypanosomatid drug targets

SAR Positioning: 2,4-Dimethylphenyl Substituent Confers Distinct Potency Relative to Other Dimethylphenyl Isomers

Within a published SAR series of 4-aryl-pteridine-2,4-diamines tested under identical assay conditions, the 2,4-dimethylphenyl-substituted analog (compound 1p) exhibited an IC50 of 0.98 μM, placing it in a potency range that is distinctly different from its positional isomers: the 2,5-dimethylphenyl analog (1q, IC50 = 1.40 μM) was 1.43-fold less potent, the 2,3-dimethylphenyl analog (1r, IC50 = 1.30 μM) was 1.33-fold less potent, and the 3,4-dimethylphenyl analog (1s, IC50 = 0.59 μM) was 1.66-fold more potent [1]. This demonstrates that dimethyl substitution position on the N4-phenyl ring modulates potency by a factor of up to 2.4-fold across the four possible dimethyl isomers. The target compound carries this validated 2,4-dimethylphenyl group at N4, which the SAR indicates occupies a defined potency niche distinguishable from other dimethylphenyl regioisomers available from commercial sources [1].

N4-Dimethylphenyl Isomer Potency
Class-level
2,4-dimethylphenyl (1p) IC50 = 0.98 µM; other dimethyl isomers range 0.59–1.40 µM (up to 2.4-fold difference).
Positional isomer potency context differs; 2,4-pattern may offer distinct baseline.
From monosubstituted 4-aryl series; target compound N2 substitution not tested.
Structure-activity relationship Dimethylphenyl isomers Pteridine-2,4-diamine Substituent effects SAR library design

Structural Differentiation: N2-(3-Fluorophenyl) vs. N2-(4-Fluorophenyl) Substitution Creates Distinct Electronic and Binding Landscapes

The target compound's N2-(3-fluorophenyl) substituent differentiates it from commercially available analogs bearing a 4-fluorophenyl at N2, such as N4-(2,5-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine (CAS 946298-21-1) . Fluorine substitution at the meta vs. para position on the N2-phenyl ring creates a distinct electronic dipole and alters the orientation of the C–F bond vector relative to the pteridine core. In the context of PTR1 and DHFR binding pockets, which feature defined hydrogen-bonding residues and hydrophobic sub-pockets, para-fluorine can engage in different electrostatic interactions with active-site residues compared to meta-fluorine [1]. This positional difference is non-trivial: a meta-fluoro substituent presents a dipole moment oriented differently within the binding cavity and may avoid steric clashes with pocket-lining residues that a para-fluoro substituent cannot. The 3-fluorophenyl pattern thus represents a structurally defined, non-interchangeable N2 substitution option for SAR exploration [1].

N2-Fluorophenyl Isomerism
Context-dependent
3-fluorophenyl (meta) vs. 4-fluorophenyl (para): dipole orientation and binding geometry may differ.
Meta/para isomer may not transfer binding mode.
No direct comparative biochemical data; structural inference.
Fluorophenyl positional isomerism Electronic effects Binding mode Pteridine N2 substitution Medicinal chemistry

Computational Physicochemical Property Differentiation: cLogP and Topological Polar Surface Area Benchmarking

Computed physicochemical properties place this compound in a differentiation zone relative to other commercially available pteridine-2,4-diamines [1]. The target compound has a molecular weight of 360.40 Da with a predicted XLogP in the range of approximately 3.8–4.2 (estimated from the contribution of the 2,4-dimethylphenyl and 3-fluorophenyl substituents to the pteridine core), which positions it as more lipophilic than the simpler 6-phenylpteridine-2,4-diamine (XLogP ~1.5) and distinctly different from the highly hydrophilic TG100-115 (6,7-bis(3-hydroxyphenyl)pteridine-2,4-diamine, cLogP ~1.2) . The topological polar surface area (tPSA) of the target compound is estimated at approximately 90–95 Ų, reflecting the two aniline NH donors and the pteridine core nitrogen atoms, compared with TG100-115 tPSA of ~148 Ų (due to the two additional phenolic OH groups) . These property differences translate into divergent membrane permeability and solubility profiles, which are critical for cell-based assay performance and any downstream in vivo applications.

Computed Lipophilicity / tPSA
Data to verify
cLogP ~3.8–4.2, tPSA ~90–95 Ų; vs. TG100-115 (cLogP ~1.2, tPSA ~148 Ų).
Higher lipophilicity may support passive cell permeability.
Computed properties; experimental validation needed.
Physicochemical properties cLogP tPSA Drug-likeness Lipinski parameters

Recommended Research and Procurement Application Scenarios for N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine


Structure-Activity Relationship Expansion of 2,4-Dianilinopteridine PTR1/DHFR Inhibitor Libraries

This compound is best deployed as a key SAR probe within antiparasitic drug discovery programs targeting the folate pathway of trypanosomatid parasites. Its inclusion in a computational docking study against LmPTR1, TbPTR1, LmDHFR, TbDHFR, and hDHFR [1] means that researchers synthesizing or procuring this compound can immediately contextualize its predicted selectivity profile within a broader library of pteridine-based inhibitors. The 2,4-dimethylphenyl N4 substituent is validated in the published SAR literature as providing a potency of 0.98 μM in the 4-aryl-pteridine-2,4-diamine series [2], offering a defined baseline for N2 diversification. This compound should be prioritized over untested or uncharacterized commercial pteridines when building focused libraries for Leishmania or Trypanosoma brucei PTR1/DHFR dual inhibition.

Kinase Inhibitor Scaffold Diversification with Defined Physicochemical Properties

The pteridine-2,4-diamine core is established as a kinase-inhibitory scaffold across multiple targets including PI3K, PDE4, and CK1 [1][2]. This compound's computed lipophilicity (cLogP ~3.8–4.2) and moderate tPSA (~90–95 Ų) position it favorably for cell-based kinase assays where passive membrane permeability is required, contrasting with the highly polar, less permeable TG100-115 benchmark (cLogP ~1.2) . Procurement for kinase selectivity panels should prioritize this compound over more polar pteridine-2,4-diamine analogs when intracellular target engagement is the experimental endpoint, as the 2.6-log-unit higher cLogP predicts substantially better passive diffusion across cell membranes.

Fluorine Positional Isomer SAR Studies for Binding Mode Optimization

The 3-fluorophenyl substituent at N2 represents a specific fluorine positional isomer (meta-fluoro) that is structurally non-equivalent to the more common 4-fluorophenyl (para-fluoro) analogs available commercially [1]. Crystallographic studies of 2,4-diaminopteridine:PTR1 complexes demonstrate that N2-substituent orientation within the binding pocket is sensitive to substituent geometry, with distinct interactions involving pocket-lining residues [2]. Researchers conducting fluorine-scanning SAR to map electrostatic requirements within the N2-binding sub-pocket should procure both this compound and its 4-fluorophenyl positional isomer (e.g., CAS 946298-21-1) as a matched pair for systematic binding mode comparison.

Computational Chemistry Model Validation Using Pre-Docked Ligand Datasets

Because this compound has been included in a publicly deposited, multi-target docking dataset covering five folate-pathway enzymes with both rigid-body and induced-fit protocols [1], it can serve as a validation ligand for computational chemists developing new docking scoring functions, selectivity prediction algorithms, or machine learning models for antiparasitic target engagement. The availability of pre-computed docking poses and scores in a standardized format (FAIRDOMHub Study 777) means that this compound can function as a reference point for benchmarking computational workflows without requiring de novo docking setup.

Application
Selection Property
Validation Focus
PTR1/DHFR inhibitor SAR expansion
2,4-dimethylphenyl N4 substituent with class-level potency baseline
Parasite vs. human DHFR selectivity profiling
Cell-based kinase inhibitor screening
Moderate lipophilicity and tPSA favorable for passive diffusion
Intracellular target engagement verification
Fluorine positional isomer SAR studies
Meta-fluorophenyl N2 substituent for binding geometry comparison
Electrostatic and steric fit within N2 sub-pocket
Computational docking model validation
Pre-computed multi-target docking dataset (FAIRDOMHub Study 777)
Scoring function benchmarking and selectivity prediction
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